molecular formula C25H20N2O9 B10864309 2-Oxopropane-1,3-diyl bis[4-(2,5-dioxopyrrolidin-1-yl)benzoate]

2-Oxopropane-1,3-diyl bis[4-(2,5-dioxopyrrolidin-1-yl)benzoate]

Cat. No.: B10864309
M. Wt: 492.4 g/mol
InChI Key: QXGCZQNWYOPEKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxopropane-1,3-diyl bis[4-(2,5-dioxopyrrolidin-1-yl)benzoate] is a complex organic compound known for its applications in various scientific fields. This compound is characterized by its unique structure, which includes two 2,5-dioxopyrrolidin-1-yl groups attached to a benzoate moiety, linked through a 2-oxopropane-1,3-diyl bridge. Its distinct chemical properties make it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxopropane-1,3-diyl bis[4-(2,5-dioxopyrrolidin-1-yl)benzoate] typically involves the activation of polyethylene glycol using N-hydroxysuccinimide (NHS) and a coupling agent such as dicyclohexylcarbodiimide (DCC). The activated polyethylene glycol is then reacted with a disulfide-containing compound in large reactors. This method ensures the formation of the desired compound with high efficiency and yield.

Industrial Production Methods

In industrial settings, the production of this compound involves bulk activation of large quantities of polyethylene glycol, followed by the formation of disulfide bonds through controlled reactions. The process is optimized to ensure scalability and consistency in the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Oxopropane-1,3-diyl bis[4-(2,5-dioxopyrrolidin-1-yl)benzoate] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Oxopropane-1,3-diyl bis[4-(2,5-dioxopyrrolidin-1-yl)benzoate] has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules.

    Biology: Facilitates the conjugation of proteins and other biomolecules.

    Medicine: Employed in drug delivery systems, particularly in the formation of nanoparticles and liposomes.

    Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Oxopropane-1,3-diyl bis[4-(2,5-dioxopyrrolidin-1-yl)benzoate] involves the formation of reversible linkages between biomacromolecules and active small molecules. The NHS groups react with amines to form stable amide bonds, while the disulfide bond can be cleaved under reducing conditions, allowing for controlled release of the linked molecules. This mechanism is crucial for its applications in drug delivery and bioconjugation.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2,5-dioxopyrrolidin-1-yl) (disulfanediylbis (ethane-2,1-diyl) dicarbonate)
  • 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole

Uniqueness

Compared to similar compounds, 2-Oxopropane-1,3-diyl bis[4-(2,5-dioxopyrrolidin-1-yl)benzoate] is unique due to its specific structure that allows for versatile applications in various fields. Its ability to form stable amide bonds and reversible disulfide linkages makes it particularly valuable in bioconjugation and drug delivery systems.

Properties

Molecular Formula

C25H20N2O9

Molecular Weight

492.4 g/mol

IUPAC Name

[3-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]oxy-2-oxopropyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate

InChI

InChI=1S/C25H20N2O9/c28-19(13-35-24(33)15-1-5-17(6-2-15)26-20(29)9-10-21(26)30)14-36-25(34)16-3-7-18(8-4-16)27-22(31)11-12-23(27)32/h1-8H,9-14H2

InChI Key

QXGCZQNWYOPEKK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)OCC(=O)COC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.